(3-Chloroisoquinolin-6-yl)boronic acid

Übersicht

Beschreibung

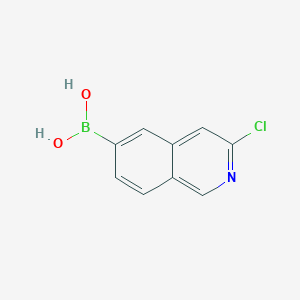

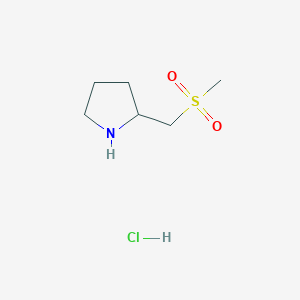

“(3-Chloroisoquinolin-6-yl)boronic acid” is a derivative of boronic acid with a CAS Number of 1800483-72-0 . It has a molecular weight of 207.42 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of “(3-Chloroisoquinolin-6-yl)boronic acid” is C9H7BClNO2 . The InChI Code is 1S/C9H7BClNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H .Chemical Reactions Analysis

Boronic acids, including “(3-Chloroisoquinolin-6-yl)boronic acid”, are known to participate in various chemical reactions. The Suzuki–Miyaura coupling is one of the most important applications of boronic acids . This reaction involves the cross-coupling of boronic acids with various organic halides or triflates in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

“(3-Chloroisoquinolin-6-yl)boronic acid” is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 207.42 .Wissenschaftliche Forschungsanwendungen

Chemosensors for Detection of Biological and Chemical Species

Boronic acid derivatives, including isoquinolinylboronic acids, have been utilized in the development of chemosensors due to their high affinity for diols in aqueous solutions at physiological pH. These compounds serve as selective sensors for various analytes, including carbohydrates and reactive oxygen species, through mechanisms involving the formation of boronate esters and changes in fluorescence properties upon binding with analytes (Cheng et al., 2010). For instance, novel water-soluble styrylquinolinium boronic acids have been synthesized for the rapid detection of hypochlorite ions, showcasing the potential of boronic acid derivatives in environmental monitoring and biomedical diagnostics (Qing Wang et al., 2013).

Organic Synthesis and Catalysis

Boronic acids, including (3-Chloroisoquinolin-6-yl)boronic acid derivatives, are key reagents in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are instrumental in constructing complex organic molecules, including pharmaceuticals and polymers. The versatility of boronic acids in catalysis has also been demonstrated in enantioselective synthesis, where they catalyze reactions to produce chiral molecules with high selectivity (Hashimoto et al., 2015).

Materials Science and Engineering

Boronic acid compounds are used in materials science for the design of dynamic materials that respond to stimuli such as pH, carbohydrates, and glutathione levels. This includes the development of boron hot spots on peptide chains, enabling site-selective bioconjugation and the formation of stable, cleavable fluorescent conjugates for targeted drug delivery and diagnostic applications (Russo et al., 2020).

Sensing Applications

The unique reactivity of boronic acids with diols and their ability to form reversible covalent bonds have made them useful in sensing applications, ranging from glucose monitoring to the detection of reactive oxygen species. The development of boronic acid-based sensors leverages their fluorescence changes upon binding to analytes, enabling the design of sensitive and selective detection systems (Huang et al., 2012).

Biomedical Applications

Beyond their utility in synthetic chemistry, boronic acid polymers have shown potential in various biomedical applications, including as components of drug delivery systems and as scaffolds for tissue engineering. Their unique properties, such as the ability to form dynamic covalent bonds and responsiveness to biological stimuli, have opened new avenues for the development of advanced biomaterials (Cambre & Sumerlin, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-chloroisoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJPJGXLCGBLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=NC=C2C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloroisoquinolin-6-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride](/img/structure/B1473429.png)

![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)

![[5-(Thiophen-3-yl)furan-2-yl]methanamine](/img/structure/B1473439.png)

![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1473444.png)

![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473445.png)

![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473446.png)

![2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473448.png)